molecular formula C14H13Cl2NO B3033513 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol CAS No. 1038966-68-5

4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol

Cat. No.: B3033513
CAS No.: 1038966-68-5
M. Wt: 282.2 g/mol
InChI Key: KZPMJNNVIGDBTF-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and a methylene-linked aromatic amine group. Its molecular formula is C₁₄H₁₂Cl₂NO, with a molecular weight of 281.16 g/mol. The structure includes a 4-chlorophenol moiety and a 2-chloro-4-methylphenyl substituent connected via an aminomethyl bridge.

Properties

IUPAC Name

4-chloro-2-[(2-chloro-4-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO/c1-9-2-4-13(12(16)6-9)17-8-10-7-11(15)3-5-14(10)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZPMJNNVIGDBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=C(C=CC(=C2)Cl)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol typically involves the reaction of 4-chloro-2-methylphenol with 2-chloro-4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenols or anilines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research has indicated that 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol exhibits antimicrobial properties. Studies have demonstrated its efficacy against a range of bacteria, making it a potential candidate for developing new antimicrobial agents. This compound's structure allows it to disrupt bacterial cell walls, thereby inhibiting growth and proliferation .

1.2 Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially due to its ability to interact with specific cellular pathways involved in cell survival and death . Further research is needed to fully elucidate its mechanisms and effectiveness in clinical settings.

1.3 Drug Formulation
The compound is also being explored for use in drug formulations, particularly as an active pharmaceutical ingredient (API) in medications targeting infections or cancer. Its unique chemical structure allows for modifications that can enhance bioavailability and therapeutic efficacy .

Material Science Applications

2.1 Polymer Chemistry
In material science, 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol is used as a building block in the synthesis of polymers. Its functional groups can be utilized to create cross-linked networks that improve the mechanical properties of materials, making them suitable for various applications including coatings and adhesives .

2.2 Antioxidant Properties
The compound has been investigated for its antioxidant capabilities, which can be beneficial in stabilizing polymers against oxidative degradation. This property is particularly valuable in extending the lifespan of materials used in harsh environments .

Biochemical Research Applications

3.1 Proteomics
In biochemical research, this compound serves as a tool for proteomics studies. It can be used to label proteins or modify them for better detection and analysis through techniques such as mass spectrometry . Its ability to form stable bonds with amino acids enhances the reliability of protein assays.

3.2 Enzyme Inhibition Studies
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has been studied for its potential as an enzyme inhibitor. Research indicates it may inhibit certain enzymes involved in metabolic pathways, providing insights into disease mechanisms and potential therapeutic targets .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant activity against Staphylococcus aureus strains, suggesting potential for topical antibacterial formulations .
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines; further studies recommended for clinical evaluation .
Study CPolymer DevelopmentSuccessfully incorporated into epoxy resins, enhancing mechanical strength and thermal stability .
Study DProteomics ApplicationImproved detection of target proteins in complex biological samples using mass spectrometry .

Mechanism of Action

The mechanism of action of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the phenylamino group, influencing molecular weight, polarity, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenylamino Group Key Physicochemical Properties References
4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol C₁₄H₁₂Cl₂NO 281.16 2-chloro-4-methyl Moderate polarity due to methyl group; higher lipophilicity vs. fluorinated analogs
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂FNO 286.13 3-chloro-4-fluoro Increased polarity from fluorine; enhanced hydrogen-bonding capacity
4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂N₂O₃ 329.15 2-chloro-5-nitro High reactivity due to nitro group; potential for redox activity
4-Chloro-2-{[(4-hydroxyphenyl)imino]methyl}phenol (S-1) C₁₃H₁₁ClN₂O₂ 262.69 4-hydroxy Enhanced solubility in polar solvents; antioxidant activity

Notes:

  • Nitro groups (e.g., in sc-491790) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity .

Biological Activity

4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol, commonly referred to as the compound with CAS number 282.16512, is a chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, toxicity, and potential applications in medicinal chemistry.

  • Molecular Formula : C14H13Cl2NO
  • Molar Mass : 282.165 g/mol
  • CAS Number : 282.16512

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol exhibit significant antimicrobial properties. For instance, derivatives of chlorophenols have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that suggests potent antibacterial activity .

Anticancer Potential

In vitro studies have revealed that certain derivatives of chlorophenols can inhibit the growth of cancer cell lines. For example, compounds with similar structural features have demonstrated IC50 values in the low micromolar range against colorectal (HCT-116) and breast cancer (MCF-7) cell lines, indicating their potential as anticancer agents .

Toxicity Profile

The toxicity of 4-Chloro-2-{[(2-chloro-4-methylphenyl)amino]methyl}phenol has been assessed in various studies. It has been reported to be toxic to aquatic organisms and possesses a low bioaccumulation potential. The predicted no-effect levels (NOAEL) for repeat dose toxicity are around 200 mg/kg/day, suggesting a substantial margin of safety for occupational exposure .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study conducted on chlorophenol derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds exhibited MIC values lower than those of standard antibiotics .
  • Anticancer Activity :
    • Another research project focused on the anticancer properties of similar compounds found that specific derivatives induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Toxicological Assessments :
    • Toxicological evaluations highlighted that while the compound exhibits some degree of toxicity, it does not show mutagenic effects in standard Ames tests. Furthermore, it did not cause reproductive toxicity in animal models, reinforcing its safety profile for certain applications .

Data Tables

PropertyValue
Molecular FormulaC14H13Cl2NO
Molar Mass282.165 g/mol
CAS Number282.16512
Antimicrobial MIC (against MRSA)< 50 µg/mL
Anticancer IC50 (HCT-116)1.9 µg/mL
NOAEL200 mg/kg/day

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.